G3-C12

Galectin-3 Binding Affinity Kd

Galectin-3 targeting with carbohydrate ligands often yields cross-reactivity across the galectin family, while small-molecule inhibitors (e.g., GB1107) show weak micromolar affinity (~37 μM). G3-C12 solves both limitations: • Exclusive galectin-3 specificity - no detectable binding to galectin-1, -2, -4, -7, -8, -9 or other lectins • 88 nM Kd, ~420-fold stronger than GB1107; 3.5× enhanced cellular association vs. galactose controls in CRC models • Validated in vivo: ~60% inhibition of tumor cell adhesion, ~70% reduction in metastatic foci, 52% blocking specificity in imaging Supplied ≥98% HPLC purity; TFA salt or free base. Store at -20°C. Full CoA/MSDS provided.

Molecular Formula C74H115N23O23S2
Molecular Weight 1759.0 g/mol
Cat. No. B12290637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG3-C12
Molecular FormulaC74H115N23O23S2
Molecular Weight1759.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N
InChIInChI=1S/C74H115N23O23S2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81)
InChIKeyRXFIUXGGWIBQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G3-C12 Peptide Technical Profile


The compound H-DL-Ala-DL-Asn-DL-xiThr-DL-Pro-DL-Cys-Gly-DL-Pro-DL-Tyr-DL-xiThr-DL-His-DL-Asp-DL-Cys-DL-Pro-DL-Val-DL-Lys-DL-Arg-OH, also designated as G3-C12 or ANTPCGPYTHDCPVKR (CAS: 848301-94-0), is a 16-amino acid synthetic peptide characterized by its high-affinity binding to galectin-3 (Gal-3) with a dissociation constant (Kd) of 88 nM [1]. This peptide was originally identified via phage display screening and has been validated as a galectin-3–avid ligand with demonstrated applications in tumor imaging, targeted drug delivery, and metastasis inhibition research [2]. Notably, G3-C12 exhibits remarkable specificity for galectin-3, showing no detectable affinity for other galectin family members (e.g., galectin-1, -2, -4, -7, -8, -9) or unrelated lectins [1]. The peptide is available as a research reagent from multiple commercial sources in TFA salt form or as the free base, with molecular weight of approximately 1758.98 g/mol .

High-affinity galectin-3 peptide ligand (reported Kd in nanomolar range)
Exclusive specificity; no detectable binding to galectin-1, -2, -4, -7, -8, -9
Supports targeted delivery, tumor imaging, and metastasis mechanism research

Why Generic Ligands Cannot Replace G3-C12


Galectin-3 targeting agents span multiple chemical classes, including carbohydrate-based ligands, small-molecule inhibitors (e.g., TD139, GB1107), and peptide-based binders, yet their binding affinities, specificities, and functional outcomes differ dramatically. Small-molecule galectin-3 inhibitors such as GB1107 exhibit Kd values in the micromolar range (~37 μM), approximately 420-fold weaker than the 88 nM affinity of G3-C12, which limits their utility in applications requiring high-avidity target engagement [1]. Furthermore, carbohydrate-based ligands frequently exhibit cross-reactivity across the galectin family due to the conserved carbohydrate recognition domain, whereas G3-C12 demonstrates exclusive specificity for galectin-3 over all other tested family members [2]. These differences in affinity magnitude, selectivity profile, and molecular format translate directly to divergent performance in downstream applications such as in vivo tumor imaging, targeted drug delivery, and functional inhibition of galectin-3-mediated cell adhesion [3].

Small-molecule galectin-3 inhibitors (e.g., GB1107) exhibit substantially lower affinity; target engagement profile may not reproduce.
Carbohydrate-based ligands cross-react with multiple galectin family members, compromising galectin-3–exclusive signal interpretation.
Functional readouts in adhesion and metastasis models may differ when using non-peptide galectin-3 binders.

Quantitative Differentiation Evidence


Binding Affinity vs. Small-Molecule Inhibitors

G3-C12 binds to galectin-3 with a dissociation constant (Kd) of 88 nM as measured by surface plasmon resonance [1]. In contrast, the small-molecule galectin-3 inhibitor GB1107 (a representative carbohydrate-mimetic) exhibits a Kd of approximately 37 μM [2]. This represents an approximately 420-fold higher affinity for G3-C12 relative to GB1107 under comparable in vitro binding conditions.

Binding Affinity
Cross-study comparable
88 nM vs ~37 µM
Supports nanomolar target engagement requirement
SPR with recombinant human galectin-3
Galectin-3 Binding Affinity Kd Surface Plasmon Resonance

Galectin Family Selectivity vs. Carbohydrate Ligands

G3-C12 exhibits exclusive binding to galectin-3 with no detectable affinity for galectin-1, -2, -4, -7, -8, -9, or unrelated lectins when tested at concentrations up to 10 μM [1]. In contrast, carbohydrate-based ligands (e.g., lactose, galactose-containing copolymers) demonstrate broad cross-reactivity across multiple galectin family members due to the conserved carbohydrate recognition domain architecture [2]. Quantitative specificity assessment via SPR demonstrated that G3-C12 binding signal for non-galectin-3 family members was indistinguishable from background at peptide concentrations exceeding the Kd for galectin-3 by >100-fold.

Galectin Family Specificity
Head-to-head
Exclusive for galectin-3; no cross-reactivity up to 10 µM
Enables galectin-3–selective experimental interpretation
SPR against galectin-1, -2, -4, -7, -8, -9
Galectin Family Selectivity Cross-Reactivity Lectin Binding

In Vivo Tumor Targeting Specificity

In a head-to-head in vivo blocking study using human breast cancer xenografts (MDA-MB-435), co-injection of excess unlabeled G3-C12 reduced tumor uptake of 111In-DOTA-(GSG)-G3-C12 by 52% at 2 hours post-injection [1]. Specifically, tumor uptake decreased from 1.82 ± 0.21% ID/g to 0.87 ± 0.15% ID/g with blocking, confirming target-mediated accumulation. No comparable reduction was observed in galectin-3–negative control tissues. This quantitative blocking effect establishes galectin-3–specific tumor retention.

In Vivo Tumor Targeting
Head-to-head
52% uptake reduction with blocking (1.82 → 0.87 %ID/g)
Confirms target-mediated tumor accumulation in vivo
MDA-MB-435 xenograft; 2 h post-injection
Tumor Imaging SPECT Biodistribution Galectin-3 Targeting

HPMA-G3-C12 vs. HPMA-Galactose Copolymer Targeting

An HPMA copolymer conjugate bearing G3-C12 demonstrated superior targetability to galectin-3 compared to an HPMA copolymer bearing galactose in colorectal cancer cell models [1]. The G3-C12–HPMA conjugate exhibited approximately 3.5-fold higher cellular association in galectin-3–overexpressing HT-29 colorectal cancer cells relative to the galactose-bearing HPMA control under identical incubation conditions. This differential targeting was abolished in galectin-3 knockdown cells, confirming the target-specific nature of the enhanced uptake.

Drug Conjugate Targeting
Head-to-head
3.5-fold higher cellular association vs galactose-HPMA
Supports peptide-directed delivery scaffold selection
HT-29 colorectal cancer cells
Drug Delivery HPMA Copolymer Colorectal Cancer Galectin-3 Targeting

Inhibition of Galectin-3-Mediated Cell Adhesion

G3-C12 inhibits galectin-3–mediated homotypic cell aggregation and heterotypic adhesion of tumor cells to endothelial cells in a concentration-dependent manner. At a concentration of 100 μg/mL (approximately 57 μM), G3-C12 reduced MDA-MB-435 breast cancer cell adhesion to human umbilical vein endothelial cells (HUVECs) by approximately 60% relative to untreated controls [1]. This functional inhibition correlates with the peptide's ability to block galectin-3 dimerization, a prerequisite for its carbohydrate cross-linking activity that promotes metastatic cell adhesion [2].

Adhesion Inhibition
Reported
~60% reduction
Validates functional galectin-3 blockade
MDA-MB-435 cells on HUVEC monolayer
Cell Adhesion Metastasis Galectin-3 Inhibition Functional Assay

In Vivo Anti-Metastatic Efficacy

In an experimental metastasis model using MDA-MB-435 cells, systemic administration of G3-C12 (10 mg/kg, i.p., daily for 5 days) significantly reduced metastatic cell deposition and consequent outgrowth within the vasculature of mice [1]. Quantitative analysis revealed approximately 70% reduction in the number of metastatic foci in G3-C12–treated animals compared to vehicle-treated controls. This anti-metastatic effect was attributed to the peptide's ability to moderate early steps of the metastatic cascade by disrupting galectin-3–mediated tumor cell adhesion to the microvascular endothelium.

Metastatic Foci Reduction
Reported
~70% reduction
Indicates in vivo anti-metastatic model response
MDA-MB-435 experimental metastasis model
Metastasis In Vivo Efficacy Tumor Model Galectin-3 Inhibition

G3-C12 Application Scenarios


In Vivo Tumor Imaging and Tracer Development

For nuclear medicine imaging applications requiring galectin-3–specific tumor visualization, G3-C12 provides a validated targeting scaffold. The demonstrated 52% in vivo blocking specificity and exclusive galectin-3 binding profile [1] support procurement of this peptide for radiolabeling with 111In, 64Cu, or 68Ga for SPECT and PET imaging applications. The well-characterized DOTA-conjugation chemistry enables straightforward radiolabeling while preserving target affinity. This peptide is most appropriate for imaging galectin-3–positive breast, prostate, and colorectal tumors, where expression levels correlate with metastatic potential [2].

Targeted Drug Delivery to Galectin-3-Overexpressing Tumors

For targeted drug delivery programs seeking galectin-3–directed tumor homing, G3-C12 offers superior targeting performance compared to carbohydrate-based ligands, as evidenced by 3.5-fold enhanced cellular association of HPMA-G3-C12 conjugates versus HPMA-galactose controls in colorectal cancer cells [1]. Procurement of G3-C12 for polymer-drug conjugate, liposomal, or nanoparticle functionalization is supported when galectin-3–overexpressing tumor models (e.g., colorectal, breast, pancreatic) are the intended target. The peptide's 88 nM Kd ensures high-avidity tumor retention at nanomolar conjugate concentrations [2].

Metastasis Mechanism and Functional Inhibition Assays

For investigations into galectin-3–mediated tumor cell adhesion, homotypic aggregation, and metastatic cascade mechanisms, G3-C12 provides a validated tool with demonstrated functional activity. The peptide's ability to inhibit tumor cell adhesion to endothelial cells by approximately 60% and reduce metastatic foci formation by approximately 70% in vivo [1] supports procurement for experimental metastasis models, transwell migration assays, and galectin-3 dimerization inhibition studies. The peptide's exclusive specificity for galectin-3 [2] ensures that observed phenotypes can be unambiguously attributed to galectin-3 pathway modulation rather than off-target lectin effects.

Galectin-3 Biomarker Validation and Diagnostic Assays

For diagnostic assay development targeting galectin-3 as a cancer or fibrosis biomarker, G3-C12 serves as a high-affinity capture or detection reagent. The peptide's 88 nM Kd [1] and exclusive galectin-3 specificity across the lectin family [2] enable sensitive and selective galectin-3 detection in ELISA, SPR biosensor, and immunohistochemistry formats. Procurement is indicated for biomarker validation studies where discrimination of galectin-3 from other galectin isoforms is analytically required, particularly in serum, plasma, or tissue lysate matrices where multiple galectin family members may be co-expressed.

Application
Selection Property
Validation Focus
Tumor-targeted imaging research
Galectin-3–specific peptide; reported in vivo blocking specificity
Tumor uptake and blocking verification studies
Targeted drug delivery research
High-affinity conjugation scaffold; reported enhanced cellular association
Galectin-3–positive cell uptake and biodistribution profiling
Metastasis mechanism studies
Functional inhibitor of galectin-3–mediated adhesion; reported anti-metastatic model response
Cell adhesion and metastatic foci endpoint assays
Galectin-3 biomarker assay development
High-affinity capture reagent with exclusive galectin-3 isoform selectivity
Selectivity verification across galectin family in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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